3,4-dihydrocoumarine

3,4-Dihydrocoumarins are a class of naturally occurring organic compounds derived from coumarin through ring expansion. These molecules exhibit a diverse range of biological activities and are widely found in various plants, contributing to their unique flavors, aromas, and medicinal properties. Structurally, 3,4-dihydrocoumarins feature a six-membered lactone ring fused with a benzene ring at the 2-position. The presence of this functional group endows these compounds with potential antioxidant, anti-inflammatory, and antimicrobial activities.

In pharmaceutical applications, 3,4-dihydrocoumarins have shown promise as lead structures for developing new therapeutic agents. Their synthetic derivatives can be designed to modulate various biological pathways, making them valuable tools in drug discovery. Additionally, their natural presence makes these compounds attractive for use in flavoring and fragrances, where they contribute to the distinctive sensory profiles of products.

The structural diversity within this class of compounds allows for tailored modifications, enabling the optimization of desired properties such as potency, solubility, and stability. Overall, 3,4-dihydrocoumarins represent an interesting area of research with significant potential in both medicinal chemistry and natural product utilization.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

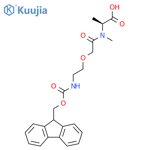

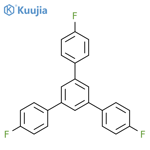

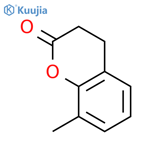

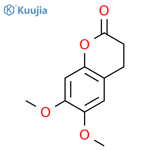

|

5-Methoxychroman-2-one | 82243-02-5 | C10H10O3 |

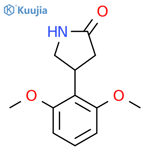

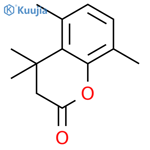

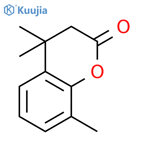

|

4,4,5,8-tetramethylchroman-2-one | 40662-15-5 | C13H16O2 |

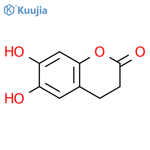

|

2H-1-Benzopyran-2-one, 3,4-dihydro-6,7-dihydroxy- | 15017-41-1 | C9H8O4 |

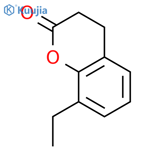

|

2H-1-Benzopyran-2-one, 8-ethyl-3,4-dihydro- | 140840-99-9 | C11H12O2 |

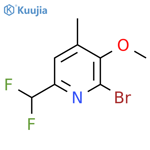

|

2H-1-Benzopyran-2-one, 3,4-dihydro-8-methyl- | 140840-98-8 | C10H10O2 |

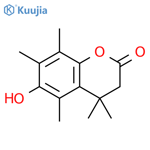

|

6-hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin | 40662-76-8 | C14H18O3 |

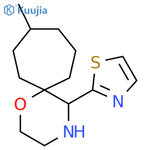

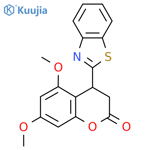

|

4-(Benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one | 1427192-75-3 | C18H15NO4S |

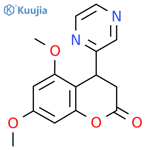

|

5,7-Dimethoxy-4-(pyrazin-2-yl)chroMan-2-one | 1427192-74-2 | C15H14N2O4 |

|

3,4-dihydro-6,7-dimethoxy-2H-1-benzopyran-2-one | 56680-28-5 | C11H12O4 |

|

4,4,8-Trimethylchroman-2-one | 40662-13-3 | C12H14O2 |

Gerelateerde literatuur

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

Aanbevolen leveranciers

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten